7,7-Difluorobicyclo[4.1.0]heptan-3-one
Description
7,7-Difluorobicyclo[4.1.0]heptan-3-one is a bicyclic ketone characterized by a [4.1.0]heptane framework with two fluorine atoms at the 7-position and a ketone group at the 3-position. This compound belongs to the class of strained bicyclic systems, where the fused cyclopropane ring introduces significant ring strain, influencing its reactivity and physical properties.
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRHRFFXAVSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-3-one typically involves the fluorination of bicyclo[4.1.0]heptan-3-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: While specific industrial production methods for 7,7-Difluorobicyclo[4.1.0]heptan-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient fluorinating agents, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluorobicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7,7-Difluorobicyclo[4.1.0]heptan-3-one has been investigated for its role as a potential therapeutic agent in various diseases:
- Anti-Viral Activity : Research indicates that compounds with similar structural features may exhibit antiviral properties, particularly against viruses like SARS-CoV-2. The compound's ability to interact with viral proteins could be explored for developing antiviral medications .
- Inhibition of Sodium Channels : The compound has been studied for its potential in inhibiting voltage-gated sodium channels (Nav1.8), which are implicated in pain signaling pathways. This makes it a candidate for pain management therapies .
Chemical Biology
The unique structural characteristics of 7,7-Difluorobicyclo[4.1.0]heptan-3-one allow it to serve as a useful tool in chemical biology:
- Probe Development : Its distinct fluorinated structure can be utilized to develop probes for studying biological processes and molecular interactions, particularly in the context of cellular signaling pathways.
Drug Discovery
In drug discovery, 7,7-Difluorobicyclo[4.1.0]heptan-3-one is valuable for:
- Lead Compound Identification : Its properties make it an attractive lead compound for further modifications aimed at enhancing biological activity and selectivity against specific targets.
- Structure-Activity Relationship Studies : Researchers can utilize this compound to understand how structural variations affect biological activity, guiding the design of more effective drugs.
Case Study 1: Anti-Viral Screening
A study focused on the anti-SARS-CoV-2 properties of structurally similar compounds highlighted the importance of fluorinated bicyclic structures in binding to viral proteins effectively. Computational docking studies showed favorable interactions that suggest potential therapeutic applications for 7,7-Difluorobicyclo[4.1.0]heptan-3-one against COVID-19 .
Case Study 2: Pain Management Research
Investigations into sodium channel inhibitors have identified various compounds that modulate Nav1.8 activity, with preliminary data indicating that derivatives of bicyclic compounds like 7,7-Difluorobicyclo[4.1.0]heptan-3-one may reduce pain signaling effectively in preclinical models .
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-3-one involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key bicyclo[4.1.0]heptan-3-one derivatives and their properties:
Physicochemical Properties
- Electron-Withdrawing Effects: The fluorine atoms in 7,7-difluorobicyclo[4.1.0]heptan-3-one increase its polarity and electron deficiency compared to methyl-substituted analogs like caranone. This may reduce its boiling point relative to caranone (MW 152.23 vs. 146.14) but improve solubility in polar solvents .
- Ring Strain : All bicyclo[4.1.0]heptane derivatives exhibit inherent strain due to the fused cyclopropane ring, which enhances reactivity in ring-opening reactions. Fluorine substitution may stabilize transition states in such reactions .
Toxicity and Exposure Limits
- Caranone: Proposed occupational exposure limits (0.7 ppm) are based on structural similarity to camphor (TLV 2 ppm), with differences attributed to methyl group positioning and ring size .
- Fluorinated Analogs: No direct toxicity data are available for 7,7-difluorobicyclo[4.1.0]heptan-3-one.
Biological Activity
Overview
7,7-Difluorobicyclo[4.1.0]heptan-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and a ketone functional group. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula : C7H8F2O
- Molecular Weight : 150.14 g/mol
- CAS Number : 72218490
The biological activity of 7,7-Difluorobicyclo[4.1.0]heptan-3-one is primarily attributed to its ability to modulate protein interactions through its fluorinated structure, which enhances binding affinity to various biological targets. The introduction of fluorine atoms can significantly alter the electronic properties of the compound, allowing for stronger interactions with enzymes and receptors.
Antiviral Properties
Research has indicated that compounds structurally similar to 7,7-Difluorobicyclo[4.1.0]heptan-3-one have shown potential as antiviral agents. For instance, molecular docking studies suggest that such compounds can effectively bind to viral proteins, inhibiting their function and potentially reducing viral replication rates .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have demonstrated that bicyclic compounds can inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways related to cognition and memory formation .
Study on SARS-CoV-2 Inhibition
A study explored the use of bicyclic compounds as potential inhibitors of SARS-CoV-2 proteases. Molecular dynamics simulations indicated that certain derivatives could bind effectively to the active sites of viral proteases, suggesting a pathway for therapeutic development against COVID-19 .
PDE7 Inhibition Research
Research into PDE7 inhibitors has highlighted the therapeutic potential of bicyclic structures like 7,7-Difluorobicyclo[4.1.0]heptan-3-one in treating neurological disorders. These compounds have been shown to modulate cAMP levels, influencing neuronal plasticity and memory processes .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
